7-(Pyridin-3-yl)quinolin-2-ol
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Overview
Description
7-(Pyridin-3-yl)quinolin-2-ol is a heterocyclic compound that features a quinoline core fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Pyridin-3-yl)quinolin-2-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base can lead to the formation of the desired quinoline derivative. The reaction typically requires heating and may be catalyzed by transition metals or other catalysts to improve yield and selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high efficiency and purity of the final product. The use of environmentally friendly solvents and catalysts is also a consideration in modern industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-(Pyridin-3-yl)quinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
7-(Pyridin-3-yl)quinolin-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 7-(Pyridin-3-yl)quinolin-2-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis in microbial cells. This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial activity . Additionally, the compound may interact with cellular receptors and signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Quinoline: A basic structure similar to 7-(Pyridin-3-yl)quinolin-2-ol but without the pyridine ring.
Isoquinoline: Another heterocyclic compound with a structure similar to quinoline but with a different arrangement of nitrogen atoms.
Pyridine: A simpler structure with a single nitrogen-containing ring.
Uniqueness: this compound is unique due to the combination of the quinoline and pyridine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-pyridin-3-yl-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-6-5-10-3-4-11(8-13(10)16-14)12-2-1-7-15-9-12/h1-9H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUXMBIVSFTKEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)C=CC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912694 |
Source
|
Record name | 7-(Pyridin-3-yl)quinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00912694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99470-74-3 |
Source
|
Record name | 6-(Pyridin-3-yl)quinolin-2(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099470743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(Pyridin-3-yl)quinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00912694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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